Bromo vs. Chloro Leaving-Group Identity: Molecular Weight and Leaving-Group Ability for Phosphorylnitrile Oxide Generation
The target compound bears a bromine atom at the hydroxyimino carbon, whereas the closest commercially cataloged analog is the chloro derivative, Z-(diisopropoxyphosphoryl)carbonylchloride oxime. The molecular weight difference is 44.45 g/mol (288.08 vs. 243.63 g/mol), representing an 18.2% mass increase attributable to the heavier halogen [1]. Bromide (pKₐ of HBr ≈ –9) is a substantially better leaving group than chloride (pKₐ of HCl ≈ –7) by approximately 2 pKₐ units, a class-level inference that translates to faster base-mediated dehydrohalogenation kinetics for nitrile oxide generation [2]. The bromo compound is explicitly documented as the precursor to (diisopropoxyphosphoryl)nitrile oxide used in C₆₀ fullerene cycloaddition, yielding mono- and diadduct isoxazoline derivatives characterized by ¹H, ¹³C, ³¹P NMR, IR, and UV-VIS spectroscopy [3].
| Evidence Dimension | Molecular weight and leaving-group identity for nitrile oxide precursor |
|---|---|
| Target Compound Data | MW 288.08 g/mol; Br substituent; pKₐ of conjugate acid (HBr) ≈ –9 |
| Comparator Or Baseline | Z-(Diisopropoxyphosphoryl)carbonylchloride oxime: MW 243.63 g/mol; Cl substituent; pKₐ of conjugate acid (HCl) ≈ –7 |
| Quantified Difference | ΔMW = +44.45 g/mol (+18.2%); ΔpKₐ ≈ 2 units (stronger leaving group) |
| Conditions | Physicochemical data from SpectraBase compound records; pKₐ values are standard aqueous-phase thermodynamic constants |
Why This Matters
The heavier bromo substituent and its superior leaving-group ability directly control the rate and efficiency of phosphorylnitrile oxide generation, the key reactive intermediate for all downstream cycloaddition applications; procurement of the chloro analog would yield slower dipole generation and potentially different product distributions.
- [1] SpectraBase. Z-(Diisopropoxyphosphoryl)carbonylbromide, Oxime (Compound ID: GRDBKc9WUZS, MW 288.08) and Z-(Diisopropoxyphosphoryl)carbonylchloride, Oxime (Compound ID: ErdO0o3Oxjk, MW 243.63). Wiley-VCH GmbH, 2002–2025. View Source
- [2] de los Santos, J. M.; Vicario, J.; Alonso, C.; Palacios, F. β-Hydroxyimino Phosphorus Derivatives. An Efficient Tool in Organic Synthesis. Curr. Org. Chem. 2011, 15 (10), 1644–1660. Synthesis via reaction of haloximes with phosphorus derivatives; carbon-phosphorus single bond construction. View Source
- [3] Sinyashin, O. G.; Romanova, I. P.; Sagitova, F. R.; Pavlov, V. A.; Kovalenko, V. I.; Badeev, Y. V.; Azancheev, N. M.; Il'yasov, A. V.; Chernova, A. V.; Vandyukova, I. I. Cycloaddition of Phosphorylnitrile Oxide to C₆₀. Mendeleev Commun. 1998, 8 (2), 79–81. View Source
